molecular formula C10H12Cl2N2O B7901951 (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide

Cat. No.: B7901951
M. Wt: 247.12 g/mol
InChI Key: SPZQNFUOKDYFBQ-LURJTMIESA-N
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Description

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a dichlorobenzyl group, and a propionamide moiety. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide typically involves the reaction of 2,6-dichlorobenzylamine with a suitable chiral precursor. One common method is the reductive amination of 2,6-dichlorobenzaldehyde with (S)-2-aminopropionamide under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, benzyl derivatives, and various substituted benzyl compounds .

Scientific Research Applications

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzylamine: A related compound with similar structural features but lacking the chiral center and propionamide moiety.

    2,6-Dichlorobenzyl alcohol: Another related compound used as an antiseptic and disinfectant.

    2,6-Dichlorobenzoyl chloride: A compound used in organic synthesis as an acylating agent.

Uniqueness

(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide is unique due to its chiral center and the presence of both an amino group and a propionamide moiety. These features confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQNFUOKDYFBQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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